4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Description

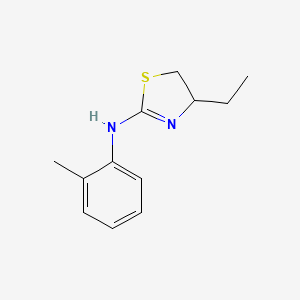

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVQIBCUAKXTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylamine with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4,5-Dihydrothiazole vs. Aromatic Thiazole/Pyrimidine

- Target Compound : The 4,5-dihydrothiazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic thiazoles. This may enhance binding adaptability in biological systems .

- N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124): Features a fully aromatic thiazole ring with a bulky diphenylmethyl group.

- N-[(2-Methylphenyl)diphenylmethyl]-pyrimidin-2-amine (T125) : Replaces the thiazole with a pyrimidine ring, altering electronic properties (e.g., higher electron deficiency) and hydrogen-bonding capabilities .

Substituent Effects

- 4-Ethyl Group : In the target compound, the ethyl group at position 4 provides moderate electron-donating effects and lipophilicity, balancing solubility and membrane permeability.

- Ethoxy and Dimethyl Substituents : N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 519150-60-8) includes a hydrophilic ethoxy group and steric dimethyl groups, which may improve water solubility but reduce steric accessibility .

Electronic and Physicochemical Properties

Key Data from Comparative Studies

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Ionization Energy (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|---|

| 4-Ethyl-N-(2-methylphenyl)-4,5-dihydrothiazol-2-amine | 4,5-Dihydrothiazole | 4-Ethyl, N-(2-methylphenyl) | 206.3 (est.) | Not reported | ~8.2 (est.) | ~0.5 (est.) |

| N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124) | Thiazole | N-Diphenylmethyl | 347.5 | 158.3 | ~8.5 | ~0.3 |

| N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrothiazol-2-amine | 4,5-Dihydrothiazole | 4,4-Dimethyl, N-(2-ethoxyphenyl) | 250.36 | Not reported | ~7.9 | ~0.6 |

| N-[(4-Chlorophenyl)methyl]-4,5-dihydrothiazol-2-amine | 4,5-Dihydrothiazole | N-(4-Chlorophenyl)methyl | 226.73 | Not reported | ~8.7 | ~0.4 |

- Electronic Properties: Thiazole amines generally act as electron donors, with ionization energies ranging from 7.9–8.7 eV. The target compound’s 4-ethyl group lowers ionization energy (~8.2 eV) compared to chlorine-substituted analogs (~8.7 eV) .

- Dipole Moments : Substitutions on the aromatic ring (e.g., methyl, ethoxy) significantly alter dipole moments. For example, ethoxy groups increase polarity, while methyl groups enhance hydrophobicity .

Biological Activity

4-Ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound belonging to the thiazole class, characterized by its unique heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₆N₂S

- Molecular Weight : 220.33 g/mol

- CAS Number : 380349-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This compound may act as an enzyme inhibitor by binding to active or allosteric sites on target proteins.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Significant inhibition observed |

| Escherichia coli | 0.50 μg/mL | Effective against Gram-negative bacteria |

| Candida albicans | 16.69 to 78.23 μM | Exhibited antifungal properties |

| Fusarium oxysporum | 56.74 to 222.31 μM | Moderate antifungal activity |

These results indicate that the compound exhibits strong antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table presents relevant data:

| Cancer Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| HepG2 (Liver Cancer) | 10.5 | Strong inhibitory effect observed |

| HT-29 (Colon Cancer) | 15.0 | Significant reduction in cell viability |

| MCF-7 (Breast Cancer) | 12.0 | Notable cytotoxicity against breast cancer cells |

These findings suggest that this compound may have potential as an anticancer agent.

Case Studies

- Antimicrobial Evaluation : A study investigated various thiazole derivatives, including this compound, for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated a notable inhibition zone and MIC values that suggest efficacy in treating staphylococcal infections .

- Cytotoxicity Assay : In another study focusing on the anticancer properties of thiazole derivatives, this compound was tested against HepG2 cells using the MTT assay. The results revealed a significant decrease in cell viability at concentrations as low as 10 μM .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-ethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction completion be optimized?

- Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between substituted thioureas and α-bromo ketones in ethanol, with stirring for 6 hours. Thin-layer chromatography (TLC) is critical for monitoring reaction progress and ensuring completion . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetone) or using microwave-assisted synthesis to reduce reaction time. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound, and how do they validate structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the thiazole ring and ethyl/methyl groups.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated 206.312 g/mol for CHNS) .

- X-ray Crystallography : Resolves dihedral angles and intramolecular hydrogen bonding, as seen in related thiazol-2-amine derivatives .

- HPLC-PDA : Ensures purity (>95%) by detecting residual reactants or byproducts .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism and regioselectivity of thiazole ring formation?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and intermediates, identifying favorable pathways for cyclization. For example, intramolecular nucleophilic attack by the thiourea sulfur on the α-bromo ketone carbon determines ring closure. Solvent effects (e.g., ethanol’s polarity) and substituent electronic effects (e.g., electron-donating methyl groups) are analyzed using COSMO-RS or molecular dynamics in COMSOL Multiphysics .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or impurities. Systematic approaches include:

- Dose-Response Curves : Establish IC values across multiple cell lines .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may influence activity .

- Computational Docking : Predict binding affinities to target proteins (e.g., kinase enzymes) using AutoDock Vina .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) in thiazole derivatives?

- Methodological Answer :

- Analog Synthesis : Vary substituents (e.g., replace ethyl with propyl or 2-methylphenyl with 4-fluorophenyl) .

- In Silico SAR : Machine learning models (e.g., Random Forest) correlate molecular descriptors (e.g., logP, polar surface area) with activity .

- Crystallographic Studies : Compare hydrogen-bonding networks in active vs. inactive analogs .

Q. How can synthetic yield be improved while adhering to green chemistry principles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.